molecular formula C14H7ClN2O4 B6405447 2-(4-Chloro-3-cyanophenyl)-4-nitrobenzoic acid CAS No. 1261948-40-6

2-(4-Chloro-3-cyanophenyl)-4-nitrobenzoic acid

Cat. No.: B6405447
CAS No.: 1261948-40-6
M. Wt: 302.67 g/mol
InChI Key: PWLWPPRZKSQHLX-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-cyanophenyl)-4-nitrobenzoic acid is an organic compound characterized by the presence of a chloro, cyano, and nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-cyanophenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid derivatives, followed by the introduction of chloro and cyano groups through substitution reactions. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and halogenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amino-substituted benzoic acids.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-cyanophenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-cyanophenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro, cyano, and chloro groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • 2-(4-Chloro-3-cyanophenyl)acetic acid
  • 4-Chloro-3-cyanobenzoic acid
  • 4-Nitrobenzoic acid

Comparison: 2-(4-Chloro-3-cyanophenyl)-4-nitrobenzoic acid is unique due to the combination of chloro, cyano, and nitro groups on the benzoic acid core. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

2-(4-chloro-3-cyanophenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O4/c15-13-4-1-8(5-9(13)7-16)12-6-10(17(20)21)2-3-11(12)14(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLWPPRZKSQHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690788
Record name 4'-Chloro-3'-cyano-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-40-6
Record name 4'-Chloro-3'-cyano-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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